3-Fluoro-4-(3-fluorophenyl)aniline

Übersicht

Beschreibung

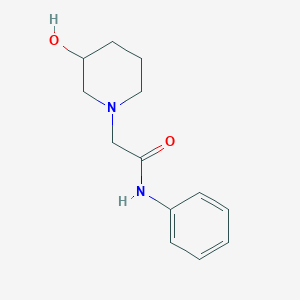

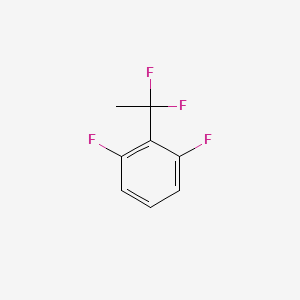

“3-Fluoro-4-(3-fluorophenyl)aniline” is a chemical compound with the molecular formula C12H9F2N . It has a molecular weight of 205.21 . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for “3-Fluoro-4-(3-fluorophenyl)aniline” is 1S/C12H9F2N/c13-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)14/h1-7H,15H2 . This indicates the presence of two fluorine atoms and one nitrogen atom in the compound.

Physical And Chemical Properties Analysis

“3-Fluoro-4-(3-fluorophenyl)aniline” is a liquid at room temperature . It has a molecular weight of 205.21 .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Fluoro-4-(3-fluorophenyl)aniline: is a valuable compound in pharmaceutical research due to the presence of fluorine atoms. Fluorine atoms are known for their ability to enhance the bioavailability and metabolic stability of therapeutic agents . This compound can be utilized in the design and synthesis of new drugs, particularly those targeting cholesterol management, asthma relief, and anxiety disorders. Its role in blocking metabolic oxidation sites makes it a candidate for improving the chemical properties of medications.

Imaging Agent Design

The compound’s structure allows for the incorporation into dye scaffolds such as fluorescein, rhodamine, and BODIPY . These are used in imaging applications due to their fluorescent properties. The fluorine atoms in 3-Fluoro-4-(3-fluorophenyl)aniline can contribute to the brightness and stability of these imaging agents, making them suitable for diagnostic purposes and research studies involving fluorescence microscopy and spectroscopy.

Antimicrobial Agents

Sulfonamides, which can be synthesized from aniline derivatives, have been used as antibacterial drugs for decades . The structural properties of 3-Fluoro-4-(3-fluorophenyl)aniline make it a potential precursor for developing new sulfonamide compounds with unique antitumor, antidiabetic, antiviral, and anti-cancer activities.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis . Its reactivity due to the fluorine atoms can be exploited to create complex molecules with specific functions. It can be used to synthesize various organic compounds, including those with potential applications in materials science and nanotechnology.

Agrochemical Research

In the field of agrochemicals, 3-Fluoro-4-(3-fluorophenyl)aniline can be used to develop new pesticides and herbicides . The fluorine atoms may enhance the efficacy of these compounds against a wide range of agricultural pests and diseases, contributing to improved crop protection and yield.

Dye and Pigment Industry

The compound’s structural framework is suitable for the development of dyes and pigments . Its ability to participate in various chemical reactions allows for the creation of colorants with specific properties for use in textiles, inks, and coatings.

Safety and Hazards

Wirkmechanismus

Target of Action

It has been used in the synthesis of various compounds via suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 3-Fluoro-4-(3-fluorophenyl)aniline is primarily through its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the compound plays a role in the suzuki–miyaura cross-coupling reactions , which are crucial in the synthesis of various bioactive compounds.

Result of Action

The molecular and cellular effects of 3-Fluoro-4-(3-fluorophenyl)aniline’s action are primarily seen in its role as a reagent in the Suzuki–Miyaura cross-coupling reactions . These reactions result in the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Eigenschaften

IUPAC Name |

3-fluoro-4-(3-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBPGHHGGRVFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(3-fluorophenyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)

![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)